molecular formula C7H10ClNO B8560006 1-(2-Chloroethoxy)cyclobutanecarbonitrile

1-(2-Chloroethoxy)cyclobutanecarbonitrile

Cat. No.: B8560006
M. Wt: 159.61 g/mol
InChI Key: XXCJQWGZWKFERU-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)cyclobutanecarbonitrile is a useful research compound. Its molecular formula is C7H10ClNO and its molecular weight is 159.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

1-(2-chloroethoxy)cyclobutane-1-carbonitrile

InChI

InChI=1S/C7H10ClNO/c8-4-5-10-7(6-9)2-1-3-7/h1-5H2

InChI Key

XXCJQWGZWKFERU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)OCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc chloride (36.03 g, 264 mmol) was fused using a propane torch while under vacuum. The molten salt was cooled and the evacuated flask was flushed with nitrogen. The flask was loaded with 1-hydroxycyclobutanecarbonitrile (15.10 g,) and 2-chloroethanol (17.7 g, 218 mmol) and stirred with heating (90° C.) for 20 hours. The reaction mixture was diluted with water (200 mL) and extracted with ethyl acetate (1×150 mL, 4×100 mL). The combined organic layers were dried (sodium sulfate), filtered, and concentrated to an oil in-vacuo. The crude product was purified by vacuum distillation (b.p.12 85° C.) to give title compound (5.00 g, 31.3 mmol, 16.4% over two steps) as a clear liquid. 1H NMR (500 MHz, CDCl3) δ: 3.75 (2H, t, J=5.5 Hz), 3.65 (2H, t, J=5.6 Hz), 2.52-2.61 (2H, m), 2.31-2.43 (2H, m), 1.91-2.06 (2H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
17.7 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
36.03 g
Type
catalyst
Reaction Step Five
Yield
16.4%

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